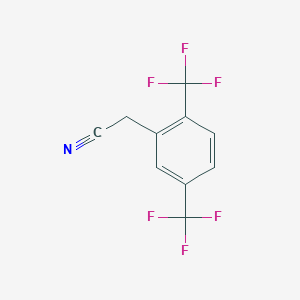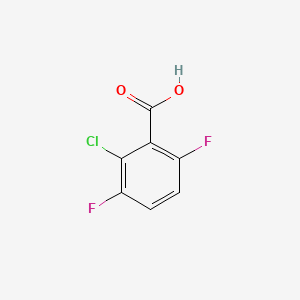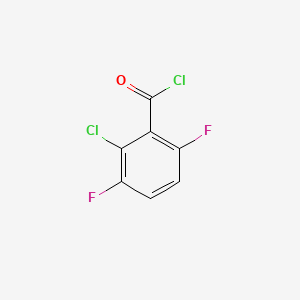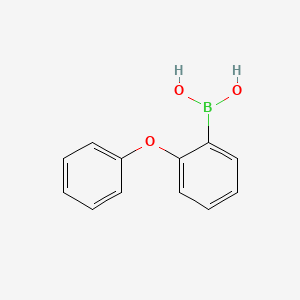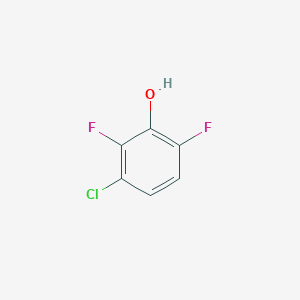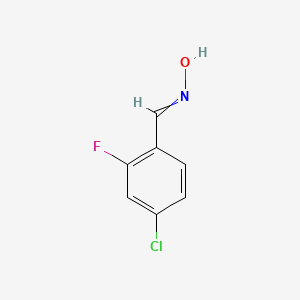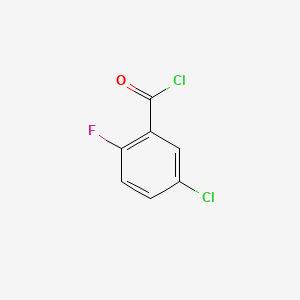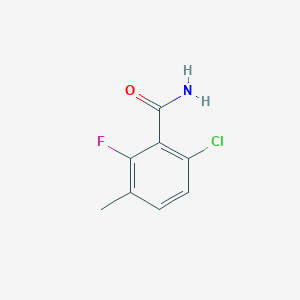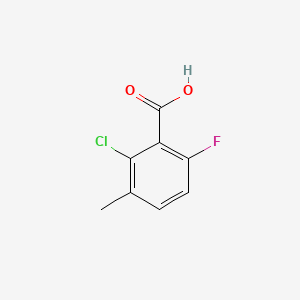
4-(1H-吡唑-1-基)苯甲胺
描述
4-(1H-Pyrazol-1-yl)benzylamine is a chemical compound with the molecular formula C10H11N3. It has a molecular weight of 173.21 . This compound is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, has been a subject of interest for many researchers . A series of novel pyrazolylpyrimidine derivatives were designed, synthesized, and characterized by IR, (1) H NMR, (13) C NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrazol-1-yl)benzylamine is characterized by the presence of a pyrazole ring attached to a benzylamine group . The lowest LUMO energy and dipole moment, as well as the highest theoretical lipophilicity (cLog P), were identified as structural features that may contribute to the biological activity of this compound .Chemical Reactions Analysis
Pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, have been used in various applications such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .Physical And Chemical Properties Analysis
4-(1H-Pyrazol-1-yl)benzylamine has a melting point of 94-95°C and a predicted boiling point of 307.1±25.0 °C. Its density is predicted to be 1.16±0.1 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用
Antileishmanial Applications
4-(1H-Pyrazol-1-yl)benzylamine: derivatives have been studied for their potential use in treating Leishmaniasis , a neglected disease caused by the parasite Leishmania. Researchers have synthesized benzenesulfonamide derivatives of this compound and evaluated their antileishmanial activity. Some compounds showed promising activity against Leishmania infantum and Leishmania amazonensis , comparable to existing treatments but with lower cytotoxicity .
Antibacterial Properties
A series of derivatives of 4-(1H-Pyrazol-1-yl)benzylamine have been tested for antibacterial activity. Certain compounds exhibited significant activity against bacteria such as E. coli , S. aureus , and B. subtilis . This suggests potential for developing new antibacterial agents .
Anticancer Research
Derivatives of 4-(1H-Pyrazol-1-yl)benzylamine have been synthesized and tested for their anticancer properties. The research includes in vitro and in vivo studies to assess the efficacy of these compounds against various cancer cell lines. The findings indicate potential applications in cancer therapy .
Molecular Modeling
The compound has been used in molecular modeling studies to understand its interaction with biological targets. These studies help in identifying changes in electronic regions, orientation, and lipophilicity to improve the interaction with parasitic targets, which is crucial for drug design .
安全和危害
未来方向
Given the diverse pharmacological activities of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, future research could focus on further exploring its potential uses in medicine and other fields . The changes in electronic regions, orientation, as well as lipophilicity of the derivatives were identified as areas to improve the interaction with the parasitic target .
作用机制
Target of Action
It is known that this compound has a wide range of applications in the field of organic synthesis and can be used as a pharmaceutical intermediate for the preparation of certain drugs .
Mode of Action
It can be used as a chemical reagent for the synthesis of other compounds, or as an organometallic ligand to participate in metal ion coordination reactions .
Pharmacokinetics
It is known that the compound is a white crystalline solid, soluble in some organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water . This solubility profile may influence its bioavailability.
Result of Action
It is known that the compound can be used as a pharmaceutical intermediate for the preparation of certain drugs , suggesting it may have a role in modulating biological activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-yl)benzylamine. For instance, it should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Furthermore, it should be used to avoid inhalation, contact with skin, and ingestion, and appropriate protective equipment, such as gloves, goggles, and masks, should be worn .
属性
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMXPDYQVKSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380118 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368870-03-5 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRAZOL-1-YL-BENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



